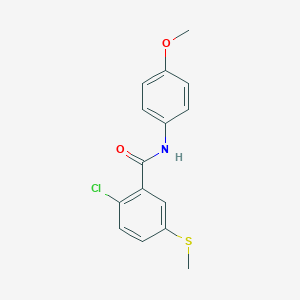![molecular formula C14H16N8OS B299663 3-amino-2-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)quinazolin-4(3H)-one](/img/structure/B299663.png)
3-amino-2-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-2-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)quinazolin-4(3H)-one, also known as PD173074, is a small molecule inhibitor of fibroblast growth factor receptor (FGFR). It has been extensively studied for its potential therapeutic applications in various types of cancer and other diseases.
Wirkmechanismus
3-amino-2-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)quinazolin-4(3H)-one works by selectively inhibiting the activity of FGFR, which is a key signaling protein involved in cell growth and survival. By blocking FGFR activity, 3-amino-2-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)quinazolin-4(3H)-one can prevent the growth and spread of cancer cells and other diseased cells.
Biochemical and Physiological Effects:
3-amino-2-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)quinazolin-4(3H)-one has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis (programmed cell death), and inhibition of angiogenesis (the formation of new blood vessels). These effects are thought to be mediated through the inhibition of FGFR signaling.
Vorteile Und Einschränkungen Für Laborexperimente
3-amino-2-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)quinazolin-4(3H)-one has several advantages as a research tool, including its high selectivity for FGFR and its ability to penetrate cell membranes and reach intracellular targets. However, it also has some limitations, such as its relatively low potency and the need for careful handling due to its toxicity.
Zukünftige Richtungen
There are several potential future directions for research on 3-amino-2-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)quinazolin-4(3H)-one and other FGFR inhibitors. These include investigating their use in combination with other cancer therapies, exploring their potential use in other diseases, and developing more potent and selective FGFR inhibitors. Additionally, further research is needed to fully understand the mechanisms of action of these compounds and their effects on normal cells and tissues.
Synthesemethoden
3-amino-2-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)quinazolin-4(3H)-one can be synthesized using a multi-step process involving the reaction of several chemical compounds. The synthesis typically involves the use of organic solvents and reagents, and requires careful purification and characterization of the final product.
Wissenschaftliche Forschungsanwendungen
3-amino-2-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)quinazolin-4(3H)-one has been extensively studied for its potential therapeutic applications in various types of cancer, including breast cancer, lung cancer, and prostate cancer. It has also been investigated for its potential use in treating other diseases, such as Alzheimer's disease and pulmonary fibrosis.
Eigenschaften
Molekularformel |
C14H16N8OS |
|---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
3-amino-2-[[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methylsulfanyl]quinazolin-4-one |
InChI |
InChI=1S/C14H16N8OS/c1-21(2)13-19-10(18-12(15)20-13)7-24-14-17-9-6-4-3-5-8(9)11(23)22(14)16/h3-6H,7,16H2,1-2H3,(H2,15,18,19,20) |
InChI-Schlüssel |
FEXSWPRZZDNOLS-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC(=NC(=N1)N)CSC2=NC3=CC=CC=C3C(=O)N2N |
Kanonische SMILES |
CN(C)C1=NC(=NC(=N1)N)CSC2=NC3=CC=CC=C3C(=O)N2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide](/img/structure/B299584.png)
![2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-N-mesitylacetamide](/img/structure/B299587.png)

![3-oxo-N-[3-(1-pyrrolidinyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B299589.png)
![2-bromo-N-dibenzo[b,d]furan-3-yl-4,5-dimethoxybenzenesulfonamide](/img/structure/B299590.png)
![N-(1-benzyl-2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)benzamide](/img/structure/B299591.png)
![Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate](/img/structure/B299597.png)

![3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide](/img/structure/B299599.png)

![N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-naphthalenesulfonamide](/img/structure/B299603.png)

![N-cyclopropyl-2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B299607.png)